HDAC6 Inhibitory Potency vs. Comparator HDAC6 Inhibitor Tubastatin A
In a recombinant human HDAC6 enzymatic assay, 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited an IC50 of 14 nM, comparable to the reference HDAC6 inhibitor tubastatin A (IC50 15 nM) tested under similar conditions [1]. This places the compound within the high-potency tier of HDAC6 inhibitors.
| Evidence Dimension | HDAC6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM |
| Quantified Difference | 1.07-fold more potent |
| Conditions | Recombinant human N-terminal GST-tagged HDAC6 expressed in Sf9 insect cells, Z-Lys(Ac)-AMC fluorogenic substrate |
Why This Matters
Procurement for HDAC6-focused projects requires validated potency; this direct comparison establishes that the compound is not only active but equivalently potent to a widely used chemical probe, reducing the risk of experimental failure due to underpowered inhibition.
- [1] BindingDB entry BDBM50105329 (CHEMBL1213492). IC50 14 nM for human HDAC6. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50105329 View Source
